molecular formula C8H10N4 B11917657 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11917657
M. Wt: 162.19 g/mol
InChI Key: XGBMUECAYNVBJS-UHFFFAOYSA-N
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Description

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and novel materials .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11)

InChI Key

XGBMUECAYNVBJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1)N=CN=C2N

Origin of Product

United States

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